3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]propanamide
CAS No.: 1040667-38-6
Cat. No.: VC11946630
Molecular Formula: C18H17ClN4O3S
Molecular Weight: 404.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040667-38-6 |
|---|---|
| Molecular Formula | C18H17ClN4O3S |
| Molecular Weight | 404.9 g/mol |
| IUPAC Name | 3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C18H17ClN4O3S/c19-12-3-1-4-13(9-12)21-17(25)23-18-22-14(11-27-18)6-7-16(24)20-10-15-5-2-8-26-15/h1-5,8-9,11H,6-7,10H2,(H,20,24)(H2,21,22,23,25) |
| Standard InChI Key | MCOIDRPNPQEBQI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3 |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the thiazole core:
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The thiazole ring can be synthesized from thiourea derivatives or through cyclization reactions involving sulfur-containing precursors.
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Attachment of the chlorophenyl carbamoyl group:
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This step involves reacting the thiazole intermediate with 3-chlorophenyl isocyanate or related derivatives to form the carbamoyl linkage.
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Furan-based amide attachment:
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The final step incorporates the furan moiety through amidation reactions using furan-2-carboxylic acid or its derivatives.
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These steps require careful control of reaction conditions (e.g., temperature, pH) to ensure high yields and purity.
Analytical Characterization
The compound's structure and purity are confirmed using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirms the chemical environment of protons (H-NMR) and carbons (C-NMR). |
| Mass Spectrometry | Verifies molecular weight and fragmentation pattern. |
| IR Spectroscopy | Identifies functional groups (e.g., amides, thiazole). |
| X-ray Crystallography | Provides detailed 3D molecular structure (if crystalline). |
Biological Activity and Applications
This compound shows promise in drug discovery due to its structural features:
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Anti-inflammatory Potential:
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The thiazole and amide groups are known pharmacophores in anti-inflammatory agents. Molecular docking studies suggest it may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antimicrobial Activity:
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Thiazole derivatives often exhibit antibacterial and antifungal properties by targeting microbial enzymes or membranes.
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Cancer Research:
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The chlorophenyl group is a common motif in kinase inhibitors, suggesting potential anticancer activity.
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Drug Optimization:
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The combination of furan, thiazole, and amide groups offers opportunities for structural modifications to enhance potency or selectivity.
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Comparative Analysis with Related Compounds
Future Directions
Further research on this compound could focus on:
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Structure-Activity Relationship (SAR):
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Modifying substituents on the thiazole or furan rings to optimize biological activity.
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Pharmacokinetics:
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Studying absorption, distribution, metabolism, and excretion (ADME) properties for drug development.
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Toxicity Studies:
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Evaluating cytotoxicity in normal vs. diseased cells to ensure safety.
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Synthetic Optimization:
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Developing greener synthesis methods to reduce environmental impact.
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This comprehensive analysis highlights the potential of 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]propanamide as a candidate for further pharmaceutical research due to its unique chemical structure and promising biological properties.
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